4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide

Description

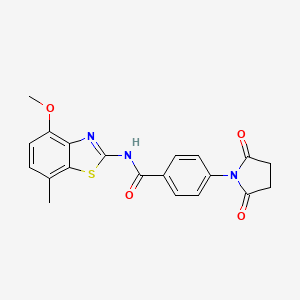

This compound features a benzamide core substituted at the 4-position with a 2,5-dioxopyrrolidin-1-yl group and an N-linked 4-methoxy-7-methyl-1,3-benzothiazol-2-yl moiety. The dioxopyrrolidinyl group introduces electron-withdrawing properties, while the methoxy and methyl substituents on the benzothiazole ring enhance solubility and modulate steric interactions.

Properties

IUPAC Name |

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O4S/c1-11-3-8-14(27-2)17-18(11)28-20(21-17)22-19(26)12-4-6-13(7-5-12)23-15(24)9-10-16(23)25/h3-8H,9-10H2,1-2H3,(H,21,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBZAWTAMKFASPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide is a hybrid molecule that combines elements of benzothiazole and pyrrolidine structures. This compound has garnered attention due to its potential biological activities, including anticancer, antimicrobial, and anticonvulsant effects. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₅N₃O₄S |

| CAS Number | 868368-49-4 |

| Molecular Weight | 315.35 g/mol |

| Structure | Chemical Structure |

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. The compound has shown promising results against various cancer cell lines:

-

Mechanism of Action :

- The compound appears to induce apoptosis in cancer cells through the activation of caspases (caspase-3, -8, and -9), which are critical for programmed cell death .

- Molecular docking studies suggest that it may interact with vascular endothelial growth factor receptor (VEGFR-2), a key target in cancer therapy .

- Case Study :

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

- Spectrum of Activity :

- Research Findings :

Anticonvulsant Activity

The anticonvulsant properties of derivatives related to this compound have been explored:

- Protective Effects :

- Research indicates that similar pyrrolidine derivatives exhibit broad-spectrum protective activity in seizure models, suggesting potential efficacy in treating epilepsy .

- The lead compounds demonstrated significant efficacy in various seizure models, indicating their multitargeted action mechanisms .

Toxicity Studies

Understanding the toxicity profile is crucial for evaluating the safety of new compounds:

Scientific Research Applications

Monoclonal Antibody Production

One of the most significant applications of this compound is in enhancing monoclonal antibody (mAb) production. Research indicates that derivatives of this compound, particularly those related to 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide, can improve mAb yields in Chinese hamster ovary (CHO) cell cultures. The compound has been shown to:

- Suppress cell growth while increasing cell-specific glucose uptake.

- Enhance intracellular ATP levels, crucial for energy metabolism during antibody production.

- Control the level of galactosylation in N-linked glycans, impacting the quality of therapeutic antibodies .

Anticancer Activity

The benzothiazole component of the compound is associated with anticancer properties. Studies have demonstrated that benzothiazole derivatives exhibit cytotoxic effects against various cancer cell lines. The incorporation of the dioxopyrrolidine moiety may enhance these effects by improving the compound's solubility and bioavailability .

Antimicrobial Properties

Research suggests that compounds containing the dioxopyrrolidine structure can possess antimicrobial activity. This makes them potential candidates for developing new antibiotics or antifungal agents. The specific interactions of the compound with microbial targets need further investigation to elucidate its mechanism of action .

Case Study 1: Enhanced Monoclonal Antibody Production

A study published in Biologics Technology Research Laboratories highlighted the effectiveness of related compounds in increasing mAb production in CHO cells. The research showed that these compounds could significantly boost productivity while maintaining cell viability, suggesting a promising avenue for biopharmaceutical manufacturing .

Case Study 2: Anticancer Efficacy

A series of experiments conducted on various cancer cell lines revealed that derivatives similar to 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide exhibited potent cytotoxicity. These findings indicate potential for developing new cancer therapies based on this scaffold .

Summary Table of Applications

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their substituents are compared below:

Structure-Activity Relationship (SAR) Insights

Dioxopyrrolidinyl vs. Dimethylpyrrole: The target compound’s dioxopyrrolidinyl group (electron-withdrawing) contrasts with MPPB’s dimethylpyrrole (electron-donating). MPPB’s dimethylpyrrole was critical for enhancing mAb production, suggesting that the dioxopyrrolidinyl group in the target compound may prioritize stability over potency .

Fluorine and Ethyl Groups: Fluorination in ’s analog increases lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility. Ethyl groups could prolong half-life via reduced metabolic clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.